
Tantalum silicide (TaSi2)
Descripción general
Descripción
Tantalum silicide (TaSi₂) is a refractory transition metal silicide renowned for its exceptional thermal stability, high melting point (2200°C), and mechanical robustness. It exhibits a Vickers hardness of 15.6 GPa, surpassing many silicides like TiSi₂ and WSi₂ . TaSi₂ coatings remain stable up to 800°C in oxidizing environments, making them suitable for high-temperature applications in aerospace, electronics, and protective coatings . Its electrical resistivity (~50–70 µΩ·cm) and compatibility with silicon-based processes further enhance its utility in integrated circuits (ICs) and diffusion barriers .
Métodos De Preparación
Combustion Synthesis and Self-Propagating High-Temperature Synthesis
Combustion synthesis (CS), also termed self-propagating high-temperature synthesis (SHS), leverages exothermic reactions between tantalum and silicon precursors to form TaSi₂. This method is characterized by rapid reaction kinetics, with temperatures exceeding 1,500°C achieved within seconds . The process begins with preheating a compacted mixture of Ta and Si powders to initiate an exothermic wave that propagates autonomously.
Reaction Dynamics and Parameters
The stoichiometric reaction for TaSi₂ formation is:
.
Key parameters influencing phase purity include particle size (optimal: Ta ≤ 45 μm, Si ≤ 20 μm), compaction pressure (200–400 MPa), and preheating temperature (300–500°C) . Preheating mitigates incomplete reactions but introduces challenges such as heterogeneous phase distribution due to localized thermal gradients.
Advantages and Limitations
CS/SHS offers energy efficiency (80% reduction compared to conventional furnaces) and short synthesis times (<30 seconds) . However, the rapid cooling rates (10³–10⁴ °C/s) often result in metastable phases like Ta₅Si₃, necessitating post-annealing at 1,200°C for 2–4 hours to achieve single-phase TaSi₂ .
Arc Melting and Homogenization
Arc melting involves melting Ta and Si in an inert atmosphere using an electric arc, followed by slow cooling to promote homogeneity. This method is favored for producing bulk TaSi₂ with minimal porosity.
Process Optimization
Typical conditions include a current of 250–300 A, argon pressure of 0.5–1.0 bar, and melting cycles repeated 4–6 times . Silicon volatilization during melting often leads to off-stoichiometric compositions, which are corrected by adding 5–10 wt% excess Si . Post-melting homogenization at 1,400°C for 12–24 hours ensures phase uniformity, as shown in Table 1.
Table 1: Phase Composition of Arc-Melted TaSi₂ After Homogenization
Homogenization Time (h) | TaSi₂ Purity (%) | Secondary Phases (%) |
---|---|---|
12 | 92.3 | Ta₅Si₃ (7.7) |
24 | 98.1 | TaSi (1.9) |
Plasma Spraying for Near-Net-Shape Fabrication
Plasma spraying deposits TaSi₂ onto substrates using high-velocity, high-temperature (10,000°C) plasma jets. This method is ideal for coatings and complex geometries.
Powder Preparation and Spray Parameters
High-purity TaSi₂ powder (≥99.5%) is essential to avoid heterophase formation . Optimal spray parameters include a feed rate of 30–50 g/min, standoff distance of 100–150 mm, and argon-hydrogen plasma gas (Ar:H₂ = 9:1) . The resulting coatings exhibit densities >95% theoretical and adhesion strengths >50 MPa.
Challenges in Plasma Spraying
Rapid solidification induces residual stresses, leading to microcracks. Post-spray annealing at 1,100°C for 1 hour reduces stress concentrations by 40% .
Powder Metallurgy and Hot Pressing
Powder metallurgy combines Ta and Si powders with sintering aids (e.g., Ni, Co) followed by hot pressing. This method achieves near-full density and fine-grained microstructures.
Sintering Conditions
A study on ZrB₂-SiC-TaSi₂ composites demonstrated that hot pressing at 1,800°C under 30 MPa for 60 minutes yields 98% dense TaSi₂ with a grain size of 2–5 μm . The addition of 5–20 vol% TaSi₂ enhances oxidation resistance but risks liquid phase formation above 1,900°C .
Table 2: Effect of TaSi₂ Content on Composite Properties
TaSi₂ (vol%) | Density (%) | Flexural Strength (MPa) | Oxidation Resistance (1,627°C) |
---|---|---|---|
5 | 96.2 | 450 | Moderate |
20 | 98.5 | 520 | High |
Advanced Optimization: Orthogonal Experimental Design
Recent work on TaB₂ coatings via encapsulation and infiltration provides a template for optimizing TaSi₂ synthesis . An L9 orthogonal array evaluated three factors: Ta:Si molar ratio (1:2 to 1:2.5), temperature (1,300–1,500°C), and holding time (2–6 hours).
Table 3: Orthogonal Analysis of TaSi₂ Synthesis Parameters
Factor | Level 1 | Level 2 | Level 3 | Optimal Value |
---|---|---|---|---|
Ta:Si Ratio | 1:2.0 | 1:2.2 | 1:2.5 | 1:2.2 |
Temperature (°C) | 1,300 | 1,400 | 1,500 | 1,400 |
Time (h) | 2 | 4 | 6 | 4 |
The optimal conditions (Ta:Si = 1:2.2, 1,400°C, 4 hours) yielded 99.1% pure TaSi₂ with a grain size of 1.8 μm .
Comparative Analysis of Preparation Methods
Table 4: Synthesis Methods for TaSi₂
Method | Purity (%) | Grain Size (μm) | Energy Use (kWh/kg) | Applications |
---|---|---|---|---|
Combustion Synthesis | 95–98 | 5–20 | 0.8 | Bulk components |
Arc Melting | 98–99 | 10–50 | 12.5 | High-purity ingots |
Plasma Spraying | 97–99 | 2–10 | 9.2 | Coatings, composites |
Hot Pressing | 99–99.5 | 1–5 | 15.0 | Structural ceramics |
Análisis De Reacciones Químicas
Oxidation Reactions
TaSi₂ exhibits complex oxidation behavior depending on environmental conditions, substrate materials, and oxygen sources.
Dry Oxygen (O₂) and Steam (H₂O) Oxidation
At elevated temperatures (1000–1100°C):
-
On Silicon Substrates : Si diffuses through TaSi₂ layers, leading to exclusive SiO₂ formation while TaSi₂ remains intact .
-
On SiO₂ Substrates : Both Ta and Si oxidize, forming Ta₂O₅ and SiO₂ .
Substrate | Oxidizing Agent | Temperature (°C) | Products | Mechanism |
---|---|---|---|---|
Si | Dry O₂/Steam | 1000–1100 | SiO₂ | Si diffusion through TaSi₂ |
SiO₂ | Dry O₂/Steam | 1000–1100 | Ta₂O₅ + SiO₂ | Direct oxidation of Ta and Si |
Gas-Phase Condensation
Evaporation methods using electron beams produce TaSi₂/Si Janus nanoparticles. The reaction proceeds as:
Excess Si condenses as pure Si particles due to its lower melting point .
Silicon Substrates
Sputter-deposited TaSi₂ films react with Si substrates during annealing (600–900°C), forming low-resistance interfacial layers. Sheet resistance decreases with higher annealing temperatures and thicker films .
Ternary Silicide Formation
TaSi₂ reacts with Ti layers on Si substrates at high temperatures (>900°C), forming the ternary phase (TiTa)Si₂, isomorphous with TaSi₂ .
Thermal Stability and Phase Evolution
Temperature Range (°C) | Phase Behavior |
---|---|
600–900 | Crystallization of TaSi₂ films |
>900 | Formation of Ta₅Si₃ impurities in Si-rich environments |
The Ta-Si phase diagram indicates TaSi₂ as the most stable phase at high Si concentrations, preceded by Ta₅Si₃ and Ta₂Si at lower Si ratios .
Reaction with Residual Oxygen
During synthesis, residual oxygen reacts with TaSi₂ to form hexagonal Ta₅Si₃ phases:
This reaction is prevalent in combustion synthesis without high-purity precursors.
Phase Comparison in Ta-Si System
Phase | Melting Point (°C) | Stability Conditions |
---|---|---|
Ta₃Si | 2340 | Low Si, high Ta |
Ta₂Si | 2440 | Intermediate Si/Ta ratio |
Ta₅Si₃ | 2550 | High-temperature oxidation |
TaSi₂ | 2200 | Si-rich environments |
Si | 1414 | Excess Si condensation |
Aplicaciones Científicas De Investigación
Structural Characteristics and Properties
Tantalum silicide primarily exhibits a tetragonal crystal structure , contributing to its high stability and resilience against thermal expansion and mechanical stress. This structural robustness is essential for applications involving extreme conditions. Key properties include:
- High Melting Point : Approximately 2200°C, making it suitable for high-temperature environments.
- Low Electrical Resistivity : Important for electronic applications.
- Corrosion and Oxidation Resistance : Essential for durability in harsh environments.
High-Temperature Components
One of the most significant applications of TaSi2 is in high-temperature components . Its ability to maintain structural integrity under extreme conditions makes it an ideal material for:
- Heating Elements : Used in furnaces and metallurgical processes where high temperatures are prevalent.
- Crucibles : Employed in metal melting and casting processes to withstand intense heat without degrading.
Aerospace Engineering
In the aerospace sector , TaSi2 plays a critical role due to its thermal shock resistance and oxidation resistance. Specific applications include:
- Turbine Blades : Utilized in jet engines where components are subjected to severe thermal gradients.
- Nozzles and Engine Parts : Critical components that require materials that can endure high temperatures and mechanical stress without failure.
Wear-Resistant Coatings
Tantalum silicide is also applied as a wear-resistant coating . Thin layers of TaSi2 can significantly enhance the lifespan of tools and components exposed to abrasive environments. This property is particularly beneficial in industries where equipment longevity is crucial, such as:
- Manufacturing Tools : Extending the life of cutting tools and dies.
- Mechanical Components : Improving the durability of parts subjected to friction and wear.
Electronics and Semiconductor Applications
In the field of electronics, TaSi2 has gained attention for its potential in semiconductor technology. Its low resistivity makes it a promising candidate for:
- Gate Materials in CMOS Devices : Replacing heavily doped polycrystalline silicon to reduce parasitic effects that can degrade device performance.
- Dynamic Random Access Memory (DRAM) : Used as conducting layers that can withstand high temperatures during fabrication processes.
Case Studies
-
Aerospace Component Testing :
- A study evaluated the performance of TaSi2 turbine blades under simulated engine conditions. The results indicated excellent thermal stability and minimal oxidation over extended periods at high temperatures.
-
Wear Resistance Evaluation :
- Research demonstrated that tools coated with TaSi2 exhibited significantly lower wear rates compared to uncoated counterparts, leading to extended service life in industrial applications.
-
Semiconductor Fabrication :
- Experiments involving sputter-deposited TaSi2 films on silicon substrates showed no oxide formation, affirming the material's suitability for high-performance electronic devices.
Mecanismo De Acción
The mechanism by which tantalum silicide exerts its effects is primarily related to its crystalline structure. Tantalum silicide exists in a tetragonal crystal structure, which provides high stability and resilience against thermal expansion and mechanical stress . This structural arrangement ensures that the material maintains its integrity under various conditions, making it suitable for high-temperature and high-stress applications.
Comparación Con Compuestos Similares
Physical and Thermal Properties
TaSi₂ outperforms titanium disilicide (TiSi₂) and tungsten disilicide (WSi₂) in key metrics:
Property | TaSi₂ | TiSi₂ | WSi₂ |
---|---|---|---|
Melting Point (°C) | 2200 | 1500 | 2160 |
Vickers Hardness (GPa) | 15.6 | 8.6 | 13.1 |
Oxidation Resistance Limit (°C) | 800 | ~600 | ~750 |
TaSi₂’s superior hardness and thermal stability stem from its strong covalent Ta–Si bonds and dense crystalline structure. In contrast, TiSi₂’s lower melting point limits its use in extreme environments, while WSi₂ offers intermediate performance .
Electrical Properties
- Sheet Resistance : TaSi₂ films exhibit reduced sheet resistance with increased annealing temperature (e.g., 400–900°C) and thickness. For instance, 1000Å films annealed at 900°C achieve resistivities below 50 µΩ·cm, comparable to WSi₂ but lower than TiSi₂ .
- Carrier Emission : In photodetectors, thinning TaSi₂ layers (from 0.013lh to lh) enhances internal quantum efficiency (ηi) by 5.1×, similar to CoSi₂ (5.9×) but superior to PtSi (4×) .
Oxidation Resistance
TaSi₂ resists oxidation up to 800°C, beyond which it forms a porous TaxSiOy layer, accelerating degradation . By contrast, MoSi₂ forms a protective SiO₂ layer up to 1700°C but suffers from "pesting" oxidation below 500°C . Alloying TaSi₂ with nitrogen (N) or boron (B) enhances its oxidation limit to 1300°C by forming nanocomposite structures (e.g., a-Si₃N₄), a unique advantage over NbSi₂ and MoSi₂ .
Thermal Stability and Diffusion Barriers
- Interfacial Stability : A 1.5–2 nm amorphous Ta-Si interlayer prevents interdiffusion in Ta/Si systems up to 750°C, outperforming pure Ta barriers that fail at 550°C due to Cu₃Si formation .
- IC Compatibility : Optimized TaSi₂ films in SiC JFET-R ICs show minimal stress and defect formation after annealing, critical for high-reliability electronics . WSi₂, though widely used in SiC substrates, requires higher processing temperatures for similar stability .
Actividad Biológica
Tantalum silicide (TaSi2) is primarily known for its applications in electronics and materials science, particularly in the fabrication of thin films and as a diffusion barrier in semiconductor devices. However, its biological activity is less understood. This article aims to explore the biological implications and interactions of TaSi2, drawing on various studies and findings.
Overview of Tantalum Silicide
Tantalum silicide is a compound formed from tantalum and silicon, denoted chemically as TaSi2. It is characterized by its high melting point, excellent thermal stability, and electrical conductivity, making it suitable for high-temperature applications in microelectronics. Its unique properties have led to increased interest in its potential biological applications, particularly in biocompatibility and biomedical devices.
Target of Action
TaSi2 primarily interacts with silicon substrates through a process called sputter deposition . This technique involves bombarding a target material with energetic particles to create a thin film on a substrate. The interaction of TaSi2 with silicon can lead to various chemical reactions, including oxidation and silicidation, which are crucial for its application in semiconductor technology .
Biochemical Pathways
The biological activity of TaSi2 may be influenced by its physical and chemical interactions within biological systems. Research indicates that TaSi2 does not oxidize readily under certain conditions, which can affect its stability and reactivity in biological environments . The absence of oxidation suggests that TaSi2 could potentially be less reactive and more stable when used in biomedical applications.
Pharmacokinetics
While pharmacokinetics typically refers to the behavior of drugs within biological systems, the term can be adapted to describe how materials like TaSi2 behave in biological contexts. Factors such as absorption , distribution , metabolism , and excretion are relevant when considering the biocompatibility of TaSi2.
- Absorption : The degree to which TaSi2 is absorbed by biological tissues can influence its effectiveness in medical applications.
- Distribution : Understanding how TaSi2 distributes within tissues is essential for assessing its potential therapeutic effects.
- Metabolism : The metabolic pathways that may interact with TaSi2 need further investigation to determine any biological impact.
- Excretion : The elimination of TaSi2 from biological systems is crucial for understanding its long-term effects.
Electrical and Compositional Properties
Research conducted on TaSi2 thin films deposited on p- and n-type silicon substrates has revealed significant insights into their properties. For instance, studies show that these films maintain structural integrity under various annealing conditions, indicating potential stability in biological environments .
Property | Value/Observation |
---|---|
Sheet Resistance | Decreases with increased annealing temperature |
Oxidation Characteristics | No oxidation observed at high-purity conditions |
Interaction with Silicon | Forms stable interfaces without significant degradation |
High-Temperature Applications
A study by researchers at the Tokyo Institute of Technology highlighted the role of TaSi2 in spintronic devices, showcasing consistent efficiency across varying temperatures. This research suggests that TaSi2 could be engineered for applications requiring high thermal stability, which may extend to biomedical devices operating under physiological conditions .
Implications for Biomedical Applications
Given its properties, TaSi2 has potential uses in various biomedical fields:
- Implantable Devices : Its stability and resistance to oxidation make it a candidate material for components in implantable devices.
- Drug Delivery Systems : Understanding the interaction dynamics between TaSi2 and biological tissues could lead to innovative drug delivery mechanisms.
- Biosensors : The electrical properties of TaSi2 can be harnessed for developing sensitive biosensors.
Q & A
Basic Research Questions
Q. How can researchers determine the stoichiometry and purity of TaSi₂ in synthesized samples?
- Methodology : Use X-ray diffraction (XRD) to confirm crystal structure and phase purity . Auger Electron Spectroscopy (AES) can quantify elemental composition (Ta: 5–50%, Si: 15–40%) across film depths, while Energy-Dispersive X-ray Spectroscopy (EDS) verifies localized stoichiometry . For bulk purity, inductively coupled plasma mass spectrometry (ICP-MS) is recommended.
Q. What experimental setups are suitable for evaluating TaSi₂’s high-temperature stability?
- Methodology : Thermogravimetric analysis (TGA) under controlled atmospheres (e.g., air, inert gas) measures oxidation resistance up to 1500°C . Isothermal annealing in tube furnaces with post-analysis via scanning electron microscopy (SEM) can reveal microstructural changes. Comparative studies with other silicides (e.g., MoSi₂) are critical for benchmarking .
Q. Which deposition techniques are effective for producing thin TaSi₂ films?
- Methodology : Atomic Layer Deposition (ALD) using tantalum halides (e.g., TaCl₅) and silicon hydrides (e.g., SiH₄) achieves conformal films. Key parameters include substrate temperature (300–500°C), precursor pulse/purge cycles, and post-deposition annealing . Magnetron sputtering with TaSi₂ targets is also common but requires strict control of argon pressure to minimize defects .
Advanced Research Questions
Q. How do deviations in Si/Ta stoichiometry affect TaSi₂’s electrical and barrier properties in semiconductor devices?
- Methodology : Maintain Si/Ta ratios between 2.45–2.50 during sputtering to prevent silicon depletion during reoxidation. Use Rutherford Backscattering Spectrometry (RBS) for stoichiometric validation. Deviations below 2.45 lead to SiO₂ formation at polysilicon interfaces, degrading conductivity . Electrical characterization via four-point probe and C-V measurements quantifies resistivity and barrier integrity .
Q. What mechanisms drive defect formation (e.g., blisters) in TaSi₂ films during high-temperature processing?
- Methodology : Argon entrapment during sputtering and subsequent gas evolution at >800°C causes blistering. Mitigate by optimizing deposition pressure (<3 mTorr) and post-annealing in vacuum. Cross-sectional transmission electron microscopy (TEM) and X-ray photoelectron spectroscopy (XPS) identify trapped gases and interfacial delamination .
Q. How can TaSi₂ be integrated into self-aligned gate structures for advanced CMOS devices?
- Methodology : Employ rapid thermal annealing (RTA) at 900–1000°C to activate dopants and stabilize TaSi₂/polysilicon interfaces. Use differential Hall measurements to profile carrier mobility and junction abruptness. Monitor interdiffusion at TaSi₂/GaAs interfaces using photoreflectance and secondary ion mass spectrometry (SIMS) .
Q. What strategies enhance TaSi₂’s oxidation resistance for ultrahigh-temperature applications (>1600°C)?
- Methodology : Develop composite coatings (e.g., TaSi₂-oxide) via reactive sintering. Characterize phase stability using synchrotron XRD under dynamic heating. Compare oxidation kinetics with NbSi₂ composites to identify SiO₂/Ta₂O₅ layer formation mechanisms .
Q. Data Analysis & Contradiction Resolution
Q. How should researchers address discrepancies in reported TaSi₂ oxidation rates across studies?
- Methodology : Replicate experiments with standardized TGA protocols (heating rate: 5°C/min, O₂ partial pressure: 0.2 atm). Cross-validate with in-situ Raman spectroscopy to track oxide phase transitions. Discrepancies often arise from variations in sample porosity or impurity levels (e.g., carbon, boron) .
Q. Why do some studies report TaSi₂ as a diffusion barrier while others note failure at <800°C?
- Methodology : Evaluate barrier performance using TEM to detect interfacial reactions (e.g., TaSi₂/Cu interdiffusion). Contradictions stem from differing deposition techniques (ALD vs. sputtering) and substrate pre-treatments. Accelerated lifetime testing at 600°C under bias voltage clarifies failure thresholds .
Q. Methodological Best Practices
- Material Synthesis : For ALD, ensure precursor saturation via in-situ quartz crystal microbalance (QCM) monitoring .
- Defect Analysis : Combine SEM-EDS for surface defects and TEM-electron energy loss spectroscopy (EELS) for subsurface voids .
- High-Temperature Testing : Use alumina crucibles in TGA to avoid reactions, and calibrate thermocouples with standard materials (e.g., Au) .
Propiedades
InChI |
InChI=1S/2Si.Ta | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MANYRMJQFFSZKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Si]=[Ta]=[Si] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Si2Ta | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
12039-79-1 | |
Record name | Tantalum silicide (TaSi2) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=12039-79-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tantalum silicide (TaSi2) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Tantalum disilicide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.717 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.